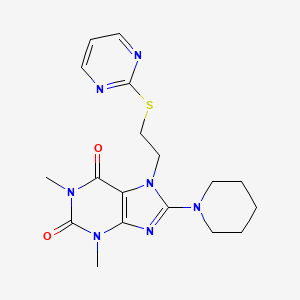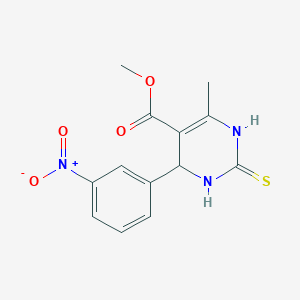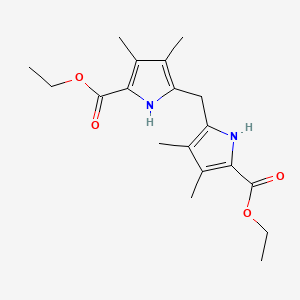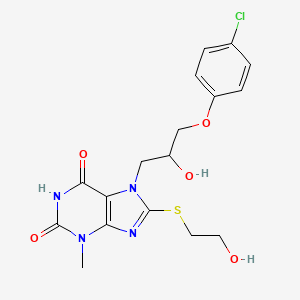
1,3-dimethyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,3-dimethyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a family of compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, particularly those with piperidine and pyrimidine moieties, which are known to exhibit various biological activities, including anti-cancer and antiviral properties .
Synthesis Analysis
The synthesis of related compounds often involves the alkylation of existing structures or condensation reactions in the presence of piperidine. For instance, the synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives involves alkylation and has been adapted for the preparation of homologues with different alkyl substituents . Similarly, the synthesis of 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-diones (9-hydroxy-9-deazatheophyllines) involves a condensation followed by intramolecular cyclization catalyzed by piperidine .
Molecular Structure Analysis
The molecular structure of compounds in this class is often characterized by X-ray crystallography. For example, the crystal structure of 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione shows a planar pyrrolidine ring rotated with respect to the coumarin moiety, and the structure is stabilized by hydrogen bonds and π-π stacking interactions . Another compound, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, exhibits dihedral angles between the piperidine ring and attached moieties, with hydrogen interactions contributing to the stability of the structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with biological targets. For instance, certain 1,3-dialkylated-pyrimidin-2,4-diones show significant anti-cancer activities, with the presence of piperidine or pyrrolidine groups enhancing this activity . Additionally, the formation of salt-type adducts, as seen with 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, involves extensive hydrogen bonding, which could be indicative of the reactivity of the nitrogen-containing rings in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the planarity of the pyrrolidine ring and the presence of substituents can affect the compound's crystallinity and stability . The hydrogen bonding patterns observed in the crystal structures suggest that these compounds could have high melting points and may be soluble in polar solvents due to their ability to form hydrogen bonds .
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Compounds structurally related to "1,3-dimethyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione" have been studied for their pharmacokinetic and pharmacodynamic properties. For instance, the study on the pharmacokinetics and pharmacodynamics of a novel aromatase inhibitor demonstrates the potential for such compounds in cancer therapy, highlighting how they can affect hormone levels and enzyme activity in the body (Haynes et al., 2004).
Metabolic Profiling
Research on the metabolic profiling of HIV-1 protease inhibitors provides insights into the metabolism of complex molecules, including the identification of major metabolic pathways and excretion patterns. This is crucial for understanding the biotransformation of therapeutic agents and their elimination from the body (Balani et al., 1995).
Exposure and Risk Assessment
Studies on environmental exposure to chemicals and their potential health impacts are critical for assessing the risk associated with chemical exposure. For instance, research into the exposure to organophosphorus and pyrethroid pesticides in children demonstrates the importance of monitoring and evaluating the health risks posed by chemical exposure in vulnerable populations (Babina et al., 2012).
Neuroprotection and Disease Treatment
Investigations into the neuroprotective effects of caffeine and specific receptor antagonists in models of Parkinson's disease illustrate the therapeutic potential of targeting specific cellular pathways with chemical compounds. Such studies contribute to the development of novel treatments for neurodegenerative diseases (Chen et al., 2001).
Propriétés
IUPAC Name |
1,3-dimethyl-8-piperidin-1-yl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-22-14-13(15(26)23(2)18(22)27)25(11-12-28-16-19-7-6-8-20-16)17(21-14)24-9-4-3-5-10-24/h6-8H,3-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVWIQPNJLFZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-piperidin-1-yl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)
![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2521593.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)
![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)
